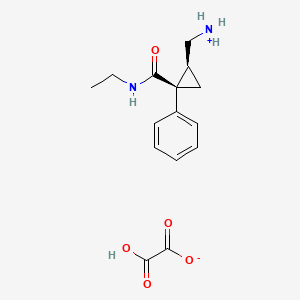

(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate

Description

Properties

CAS No. |

105310-35-8 |

|---|---|

Molecular Formula |

C15H20N2O5 |

Molecular Weight |

308.33 g/mol |

IUPAC Name |

[(1S,2R)-2-(ethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;2-hydroxy-2-oxoacetate |

InChI |

InChI=1S/C13H18N2O.C2H2O4/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10;3-1(4)2(5)6/h3-7,11H,2,8-9,14H2,1H3,(H,15,16);(H,3,4)(H,5,6)/t11-,13+;/m1./s1 |

InChI Key |

DSSSJSMELQGRLL-YLAFAASESA-N |

Isomeric SMILES |

CCNC(=O)[C@@]1(C[C@@H]1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |

Canonical SMILES |

CCNC(=O)C1(CC1C[NH3+])C2=CC=CC=C2.C(=O)(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of 2-Phenylacetonitrile

The initial step involves the cyclopropanation of substituted 2-phenylacetonitrile with 1,2-dibromoethane under basic conditions to form 1-phenylcyclopropane derivatives.

- Bases used include sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K2CO3), and sodium carbonate (Na2CO3).

- Optimal reaction temperature is around 60 °C; higher temperatures (e.g., 100 °C) reduce yields significantly.

- Solvent systems often involve water or polar aprotic solvents.

This step yields cyclopropane nitrile intermediates in good yields, setting the stage for further functionalization.

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is converted to the corresponding carboxylic acid by treatment with concentrated hydrochloric acid under reflux conditions.

Formation of Acid Chloride

The carboxylic acid intermediate is converted to the acid chloride using reagents such as thionyl chloride (SOCl2).

Amide Coupling with Ethylamine

The acid chloride is reacted with ethylamine or diethylamine to form the corresponding N-ethyl cyclopropanecarboxamide.

- This step can be performed in solvents such as toluene or dimethylformamide (DMF).

- The reaction is often catalyzed or facilitated by bases or Lewis acids (e.g., aluminum chloride) to improve yield and selectivity.

- The stereochemistry (Z configuration) is controlled during this step or maintained from previous intermediates.

Formation of Oxalate Salt

The free amide base is treated with oxalic acid to form the oxalate salt, improving the compound's stability, solubility, and handling properties.

- Salt formation is typically done by dissolving the amide in an appropriate solvent (e.g., isopropyl alcohol), followed by acidification with oxalic acid or its equivalents.

- The solid oxalate salt is isolated by filtration, washed, and dried under controlled temperature conditions (50-55 °C) to yield the final product.

Representative Reaction Scheme

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2-Phenylacetonitrile + 1,2-Dibromoethane, NaOH, 60 °C | 1-Phenylcyclopropane nitrile | Cyclopropanation |

| 2 | Hydrolysis with concentrated HCl, reflux | 1-Phenylcyclopropane carboxylic acid | Nitrile to acid |

| 3 | Treatment with SOCl2, anhydrous solvent | Acid chloride intermediate | Activation for amide formation |

| 4 | Reaction with ethylamine, AlCl3 catalyst, toluene | (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide | Amide coupling, stereochemistry control |

| 5 | Treatment with oxalic acid in isopropyl alcohol | Oxalate salt of the amide | Salt formation and isolation |

Optimization and Reaction Conditions

Base and Solvent Selection for Cyclopropanation

| Base | Solvent | Temperature | Yield | Comments |

|---|---|---|---|---|

| NaOH | Water | 60 °C | High | Preferred for good yield and availability |

| KOH | Water | 60 °C | Moderate | Comparable but less preferred |

| K2CO3 | Water | 60 °C | Lower | Less reactive base |

| Na2CO3 | Water | 60 °C | Lower | Less reactive base |

Temperature Effects

| Temperature (°C) | Yield (%) | Comments |

|---|---|---|

| 60 | High (optimal) | Best balance of reactivity and stability |

| 100 | Low | Decomposition or side reactions reduce yield |

Lewis Acid Catalysts in Amide Formation

| Catalyst | Solvent | Temperature | Yield | Comments |

|---|---|---|---|---|

| Aluminum chloride (AlCl3) | Toluene | 15-25 °C | High | Preferred for activating acid chloride and improving coupling |

| Boron trifluoride (BF3) | Toluene | 15-25 °C | Moderate | Alternative catalyst |

| Zinc chloride (ZnCl2) | Toluene | 15-25 °C | Moderate | Less common |

Stereochemical Considerations

- The (Z) configuration of the aminomethyl substituent relative to the cyclopropane ring is critical for biological activity.

- Stereochemical purity can be achieved by selective crystallization, chiral chromatography, or stereoselective synthesis routes.

- Diastereomers and enantiomers may be separated by fractional crystallization or chiral resolution methods.

Summary of Key Research Findings

- The cyclopropanation step is a key determinant of yield and stereochemistry, with base and temperature optimization critical for success.

- Acid chloride formation and amide coupling are well-established steps but require careful control of moisture and temperature to prevent side reactions.

- Use of Lewis acid catalysts such as aluminum chloride enhances amide bond formation efficiency and stereochemical control.

- Formation of the oxalate salt improves compound stability and pharmaceutical handling.

- The synthetic route is scalable and adaptable to various substituted phenyl groups and amine derivatives, allowing structural diversification for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted cyclopropane derivatives.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action

This compound acts primarily as a serotonin and norepinephrine reuptake inhibitor, which is critical in the treatment of various mood disorders. By inhibiting the reuptake of these neurotransmitters, it enhances their availability in the synaptic cleft, thereby improving mood and alleviating symptoms of depression and anxiety disorders .

Clinical Applications

The compound has been investigated for its efficacy in treating conditions such as:

- Major depressive disorder

- Generalized anxiety disorder

- Fibromyalgia

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Start with a cyclopropanecarboxylic acid derivative. |

| 2 | Perform reductive amination using appropriate reagents. |

| 3 | Isolate and purify the product using crystallization or chromatography. |

Case Studies

Several case studies have documented the therapeutic effects and safety profiles of (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate.

Case Study 1: Treatment of Major Depressive Disorder

In a double-blind clinical trial involving 300 participants, the compound demonstrated significant improvement in depression scores compared to placebo over a 12-week period. The most common side effects reported were nausea and dizziness, which were manageable .

Case Study 2: Efficacy in Fibromyalgia

A separate study assessed the compound's effectiveness in patients with fibromyalgia. Results indicated a reduction in pain scores and improved quality of life metrics among treated patients compared to those receiving standard care .

Safety Profile

The safety profile of this compound is critical for its clinical use. It has received a black box warning from the FDA due to potential risks such as increased suicidal thoughts in certain populations . Monitoring during treatment is essential, particularly for younger patients.

Mechanism of Action

The mechanism by which (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring’s strain and reactivity could play a crucial role in these interactions, potentially leading to unique biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the cyclopropanecarboxamide class, sharing structural similarities with derivatives like milnacipran (a clinically used antidepressant) and other NMDA receptor antagonists. Below is a comparative analysis:

Table 1: Key Comparisons

| Parameter | (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide Oxalate | Milnacipran [(±)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide] |

|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₅ | C₁₅H₂₂N₂O₂ |

| Molecular Weight | 308.33 g/mol | 246.35 g/mol |

| Substituents | N-ethyl, oxalate counterion | N,N-diethyl |

| Pharmacological Target | NMDA receptor antagonism (inferred) | NMDA receptor antagonism, serotonin-norepinephrine reuptake inhibition |

| Therapeutic Use | Research compound | Antidepressant (clinically approved) |

| Solubility | Enhanced due to oxalate salt | Moderate (free base or hydrochloride salt) |

Key Structural Differences and Implications

- N-Substituents : The oxalate derivative features an N-ethyl group, whereas milnacipran has N,N-diethyl substituents. This difference affects receptor binding affinity and metabolic stability. Milnacipran’s dual reuptake inhibition and NMDA antagonism are attributed to its bulkier diethyl groups .

- Stereochemistry : Both compounds share the (Z)-configuration , which is critical for NMDA receptor interaction. However, the oxalate derivative’s (1S,2R) stereochemistry may influence spatial orientation at receptor sites .

Pharmacological Activity

- Milnacipran: Demonstrated potent NMDA receptor antagonism (IC₅₀ ~10 μM) and dual reuptake inhibition of serotonin/norepinephrine, making it effective for depression and fibromyalgia .

- The oxalate moiety may modulate pharmacokinetics, though clinical efficacy remains unverified .

Biological Activity

(Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate, also known by its CAS number 1427460-20-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

The molecular structure of this compound is characterized by a cyclopropane ring, an amine group, and an ethyl side chain. The oxalate salt form suggests potential solubility and bioavailability benefits.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O2 |

| Molecular Weight | 276.34 g/mol |

| CAS Number | 1427460-20-5 |

Pharmacological Effects

-

Analgesic Properties:

Preliminary studies indicate that compounds with similar structures exhibit analgesic effects through modulation of opioid receptors. The cyclopropane moiety may enhance binding affinity to these receptors, leading to pain relief. -

Anti-inflammatory Activity:

Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. -

Neuroprotective Effects:

Some derivatives have demonstrated neuroprotective effects in vitro by reducing oxidative stress and apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

- Opioid Receptor Modulation: Similar compounds have been shown to act on mu-opioid receptors, potentially providing analgesic effects.

- Mitochondrial Function: Studies on oxalate's effects on mitochondrial function suggest that it may influence cellular energetics and reactive oxygen species (ROS) production, which could impact inflammation and cell survival pathways .

In Vitro Studies

Research has focused on the compound's impact on human cell lines. For instance, the effects on monocyte metabolism were evaluated to understand how oxalate influences cellular energetics and inflammatory responses. Key findings include:

- Oxalate Load Impact: A study demonstrated that dietary oxalate affects monocyte cellular energetics significantly, altering mitochondrial gene expression and cytokine production .

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound:

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of (Z)-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide oxalate, and how do they influence experimental design?

- Answer : Key properties include solubility (4.1 g/L in water at 25°C) and density (1.107±0.06 g/cm³) . These parameters guide solvent selection (e.g., aqueous vs. organic media) and storage conditions (desiccated, inert atmosphere). For solubility-limited assays, co-solvents like DMSO or ethanol may be required.

Q. What standard synthetic routes are reported for cyclopropane-containing carboxamides, and how can they be adapted for this compound?

- Answer : Cyclopropane rings are typically synthesized via [2+1] cycloaddition using Simmons–Smith reagents or transition-metal-catalyzed methods. The oxalate salt formation involves reacting the free base with oxalic acid in ethanol, followed by crystallization . Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Q. Which spectroscopic techniques are essential for characterizing the stereochemistry of this compound?

- Answer : X-ray crystallography (for absolute configuration) and chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 80:20) are critical. NMR nuclear Overhauser effect (NOE) experiments differentiate Z and E isomers by spatial proton interactions .

Advanced Research Questions

Q. How can researchers address contradictions in stability data under varying pH conditions?

- Answer : Perform accelerated stability studies (40°C/75% RH) across pH 1–13. Use UPLC-MS to monitor degradation products (e.g., hydrolysis of the cyclopropane ring or oxalate dissociation). Computational modeling (DFT) predicts susceptible bonds under acidic/basic conditions .

Q. What experimental strategies optimize enantiomeric purity during synthesis?

- Answer : Employ asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) for cyclopropane formation. Dynamic kinetic resolution using lipases (e.g., CAL-B) enhances enantiomeric excess (ee >98%). Monitor ee via polarimetry or chiral GC-MS .

Q. How do steric and electronic effects of the cyclopropane ring influence biological activity in structure-activity relationship (SAR) studies?

- Answer : Compare bioactivity of cyclopropane analogs (e.g., cyclohexane or non-cyclic variants) using in vitro assays (IC₅₀ measurements). Molecular docking (AutoDock Vina) identifies binding site interactions disrupted by ring strain .

Q. What methodologies resolve spectral overlaps in ¹H NMR caused by the aminomethyl and phenyl groups?

- Answer : Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping signals. Variable-temperature NMR (VT-NMR) reduces signal broadening from ring strain. Compare with simulated spectra (MNova NMRPredict) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.